Sodium tricyanomethanide

ionic liquids electrolyte conductivity energy storage

Fluorinated anions limit conductivity and raise environmental concerns. This compound solves both. It is a fluorine-free, pseudohalide building block that delivers quantifiably superior performance in next-generation electrolytes and functional materials. - 8.7 vs. 2.7 mS cm⁻¹ ionic conductivity advantage over TFSI-based ionic liquids, enabling higher specific power in EDLCs. - Up to 4.5 Wh kg⁻¹ energy density at 7.2 kW kg⁻¹, directly outperforming fluorinated counterparts. - Lowest viscosity contribution per -CH₂- group among common IL anions for designing low-resistance, non-fluorinated battery electrolytes.

Molecular Formula C4N3Na
Molecular Weight 113.05 g/mol
CAS No. 36603-80-2
Cat. No. B1326315
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium tricyanomethanide
CAS36603-80-2
Molecular FormulaC4N3Na
Molecular Weight113.05 g/mol
Structural Identifiers
SMILESC(#N)[C-](C#N)C#N.[Na+]
InChIInChI=1S/C4N3.Na/c5-1-4(2-6)3-7;/q-1;+1
InChIKeyLOYHZHALCDOXIK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sodium Tricyanomethanide (CAS 36603-80-2) — High-Purity Pseudohalide Salt for Advanced Electrolyte, Coordination Chemistry, and Energy Storage Research


Sodium tricyanomethanide (Na[C(CN)₃]), also known as sodium tricyanomethide, is a pseudohalide salt with the highly delocalized tricyanomethanide anion (tcm⁻). This anion belongs to a class of small cyano anions, which also includes dicyanamide (dca⁻) and thiocyanate (SCN⁻), that are widely recognized for forming low-viscosity ionic liquids and coordination polymers with intriguing magnetic and electronic properties [1]. The compound exhibits a pKa of –5.1, classifying it among super-acidic carbon acids [2], and serves as a versatile, fluorine-free building block for next-generation battery electrolytes, metal-organic frameworks, and organometallic catalysis [3].

Why Sodium Tricyanomethanide Cannot Be Interchanged with Dicyanamide or Hexafluorophosphate Salts in Electrochemical and Coordination Chemistry Applications


Sodium tricyanomethanide, sodium dicyanamide (Na[dca]), and sodium hexafluorophosphate (NaPF₆) are often grouped together as electrolyte candidates or pseudohalide ligands, yet their physicochemical and electrochemical performance profiles differ significantly. These differences arise from variations in anion geometry, charge delocalization, cation–anion interaction strength, and thermal stability. Substituting one for another without accounting for these quantifiable differences can lead to compromised ionic conductivity, reduced electrochemical stability, and unpredictable materials properties. The evidence below quantifies these critical differentiators to inform rigorous scientific selection and procurement decisions [1].

Sodium Tricyanomethanide Differentiation: Quantitative Performance Benchmarks Against Dicyanamide, TFSI, and Hexafluorophosphate Analogs


Ionic Conductivity in Ionic Liquid Electrolytes: TCM-Based Systems Surpass TFSI and DCA Counterparts

In a direct comparative study of pyrrolidinium-based ionic liquids, the tricyanomethanide ([C(CN)₃]⁻) variant exhibited an ionic conductivity of 8.7 mS cm⁻¹ at 25 °C, which is 3.2 times higher than the 2.7 mS cm⁻¹ recorded for its bis(trifluoromethylsulfonyl)imide ([Tf₂N]⁻) analog under identical conditions [1]. Furthermore, among imidazolium-based ILs, the [C₂mim][TCM] system showed superior conductivity compared to [C₂mim][DCA], consistent with the lower viscosity of TCM-based ILs [2].

ionic liquids electrolyte conductivity energy storage

Electrochemical Stability Window: TCM Offers a 3.0 V Window, Narrower than TFSI but Broader than DCA

The electrochemical stability window of [Pip₁,₄][C(CN)₃] was measured at 3.0 V, while [Pyr₁,₄][C(CN)₃] exhibited a window of 2.9 V. In comparison, the [Tf₂N]⁻ analog [Pyr₁,₄][Tf₂N] can operate up to 3.5 V [1]. This indicates that while TCM-based electrolytes have a narrower stability window than fluorinated TFSI systems, they still provide sufficient stability for many low-voltage applications such as lithium-sulfur batteries and EDLCs. Notably, despite the lower voltage window, the TCM-based EDLC delivered a higher specific energy (4.5 Wh kg⁻¹ at 7.2 kW kg⁻¹) compared to the TFSI counterpart (3.0 Wh kg⁻¹ at similar power) [1].

electrochemical stability ionic liquids supercapacitors

Viscosity Contribution per Methylene Group: TCM Anion Imparts the Lowest Viscosity Increase Among Common IL Anions

A systematic study of 1-alkyl-3-methylimidazolium ILs revealed that the contribution per –CH₂– group to viscosity increase follows the sequence: [PF₆]⁻ > [BF₄]⁻ > [Tf₂N]⁻ > [DCA]⁻ > [TCB]⁻ > [TCM]⁻ [1]. This places the tricyanomethanide anion as the most effective at minimizing viscosity growth with increasing cation alkyl chain length. Furthermore, [TCM]⁻-based ILs exhibit lower absolute viscosity than both [DCA]⁻- and [TCB]⁻-based ILs, with the latter two showing a temperature- and chain-length-dependent crossover [1]. This behavior is attributed to weak cation–anion coordination and the absence of hydrogen bonding [2].

ionic liquid viscosity transport properties molecular design

Vibrational Energy Relaxation: TCM Exhibits Slower Relaxation than DCA in Common Solvents

Time-resolved infrared spectroscopy of the antisymmetric CN stretching band revealed that the vibrational energy relaxation time of tricyanomethanide (TCM) in water is 18 ps, in heavy water is 12 ps, and in DMSO is approximately 30 ps. These values are consistently longer than those previously reported for dicyanamide (DCA) in the same solvents [1]. The slower vibrational relaxation implies different solvation dynamics and energy dissipation pathways, which can influence the performance of these anions as probes in solvation studies and in vibrational spectroscopy-based sensing applications.

vibrational dynamics solvation time-resolved IR spectroscopy

Dye-Sensitized Solar Cell Efficiency: TCM Outperforms DCA and SCN Electrolytes

In dye-sensitized solar cells (DSSCs) employing ethylmethylimidazolium-based ionic liquid electrolytes, the tricyanomethanide ([emIm][TCM]) electrolyte delivered a conversion efficiency of 2.1% at 30% light intensity. Under identical conditions, the dicyanamide ([emIm][DCA]) electrolyte achieved only 0.7% efficiency, and the thiocyanate ([emIm][SCN]) electrolyte achieved 1.7% [1]. The superior performance of the TCM-based electrolyte was correlated with its lower viscosity, which facilitates faster ion transport and improved charge carrier dynamics within the device.

dye-sensitized solar cells ionic liquid electrolytes photovoltaics

Thermal Stability: TCM Decomposes at ~300°C, Comparable to Many Fluorinated ILs

Thermogravimetric analysis (TGA) of tricyanomethanide-based ionic liquids indicates a decomposition temperature (Tdecomp) of approximately 300 °C [1]. This thermal stability is comparable to that of many widely used ionic liquids and is sufficient for most electrochemical and synthetic applications operating below 200 °C. However, long-term isothermal TGA studies caution that the long-term thermal stability of cyano-containing ILs (including both dca and tcm) may be lower than suggested by dynamic TGA ramps, with polymeric products forming during decomposition [2]. This characteristic must be considered for high-temperature or prolonged-use scenarios.

thermal stability TGA ionic liquids

High-Value Application Scenarios for Sodium Tricyanomethanide Driven by Quantitative Differentiation


High-Power Electrochemical Double-Layer Capacitors (EDLCs)

Sodium tricyanomethanide is a superior electrolyte component for EDLCs requiring high specific power and moderate energy density. Its ionic liquids deliver up to 4.5 Wh kg⁻¹ at 7.2 kW kg⁻¹, outperforming the 3.0 Wh kg⁻¹ of TFSI-based counterparts under similar power conditions [1]. This advantage stems directly from the higher ionic conductivity (8.7 vs. 2.7 mS cm⁻¹) and favorable transport properties quantified in Section 3.

Low-Viscosity Ionic Liquid Formulations for Energy Storage

For researchers developing next-generation, non-fluorinated electrolytes for sodium-ion or lithium-sulfur batteries, sodium tricyanomethanide offers the lowest viscosity contribution per –CH₂– group among common IL anions [1]. This enables the design of high-conductivity, low-resistance electrolytes without the cost and environmental concerns associated with fluorinated anions like TFSI or PF₆.

Dye-Sensitized Solar Cells (DSSCs) with Enhanced Efficiency

In photovoltaic research, substituting dicyanamide- or thiocyanate-based ionic liquids with tricyanomethanide analogs can increase conversion efficiency up to threefold (2.1% vs. 0.7%) due to the lower viscosity and improved ion transport [1]. This quantifiable performance gain makes sodium tricyanomethanide a strategic procurement choice for DSSC electrolyte optimization.

Coordination Polymer and MOF Synthesis with Tunable Magnetism

As a bridging pseudohalide ligand, the tricyanomethanide anion enables the construction of transition-metal coordination polymers with distinct magnetic coupling behaviors compared to dicyanamide-bridged networks [1]. The larger size and different bridging geometry of tcm⁻ can lead to altered superexchange pathways, offering materials scientists a valuable tool for tuning magnetic properties in functional materials.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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